molecular formula C11H11NO2S B13069539 Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B13069539
M. Wt: 221.28 g/mol
InChI Key: OGCGSQALZHWLMW-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate (CAS 771572-88-4) is a benzothiophene-based chemical building block of high interest in organic and medicinal chemistry research . Its molecular formula is C 11 H 11 NO 2 S, with a molecular weight of 221.28 g/mol . The structure features both an aminomethyl group and an ester moiety, making it a versatile precursor for further chemical modifications, particularly through cross-coupling reactions and amide bond formation. Compounds containing the benzothiophene core are recognized as important building blocks with a broad range of applications in organic synthesis . Synthetic benzothiophene derivatives are frequently evaluated in the medical field for various biological activities, and have been investigated as inhibitors of tubulin polymerization, candidates for the treatment of human cancer, and as anti-HCV, anti-inflammatory, antimicrobial, and antiproliferative agents . Furthermore, the benzothiophene skeleton is a key component in the development of organic materials, including those used in solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3

InChI Key

OGCGSQALZHWLMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiophene-2-carboxylate Core

A common route begins with benzo[b]thiophene-2-carboxylic acid or its derivatives, which are esterified to yield methyl benzo[b]thiophene-2-carboxylate. Esterification is typically carried out by:

  • Reacting benzo[b]thiophene-2-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to facilitate ester formation under mild conditions.

Typical Conditions:

Reagent/Condition Details
Starting material Benzo[b]thiophene-2-carboxylic acid
Catalyst DMAP, EDCI
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction time Several hours (e.g., 5–8 h)
Yield Approximately 80–90%

Introduction of the Aminomethyl Group at Position 3

The aminomethyl substituent at the 3-position is typically introduced through a multi-step process involving:

  • Halogenation at the 3-position (e.g., bromination or chlorination).
  • Nucleophilic substitution of the halogen with a suitable aminomethyl precursor or via reductive amination.

Example Synthetic Route:

  • Halogenation: Bromination of methyl benzo[b]thiophene-2-carboxylate at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.

  • Substitution or Reductive Amination:

    • Reaction of the 3-bromo derivative with formaldehyde and ammonia or an amine source to form an imine intermediate.
    • Reduction of the imine to the aminomethyl group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Reaction Scheme:

$$
\text{Methyl 3-bromo-1-benzothiophene-2-carboxylate} \xrightarrow[\text{formaldehyde, NH}_3]{\text{reductive amination}} \text{this compound}
$$

Alternative Synthetic Pathways

  • Direct Aminomethylation: Some methods involve direct aminomethylation of the benzothiophene ring using Mannich-type reactions, where formaldehyde and an amine react with the aromatic system under acidic or basic catalysis.

  • Use of Protected Amines: To improve selectivity and yield, aminomethylation may be performed using protected amine reagents (e.g., Boc-protected aminomethyl groups) followed by deprotection.

Representative Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
Esterification of acid EDCI, DMAP, DCM, RT, 5 h 86 High purity methyl ester obtained by column chromatography
Bromination at 3-position NBS, CCl4, reflux, 2 h 70–80 Selective bromination at 3-position
Reductive amination Formaldehyde, NH3, NaBH4, ethanol, RT 65–75 Aminomethyl group introduced efficiently
Purification Silica gel chromatography, PE/EA solvent system White solid product with good purity

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Yield Comments
Esterification EDCI, DMAP, DCM, RT ~86% Efficient ester formation
Halogenation NBS, CCl4, reflux 70–80% Selective 3-position bromination
Aminomethylation Formaldehyde, NH3, NaBH4, EtOH, RT 65–75% Reductive amination step
Purification Silica gel chromatography High purity product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group enables direct nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides : Forms secondary amines via alkylation.
    Conditions : K₂CO₃, DMF, 80°C, 12 h.
    Yield : ~85–92% (depending on alkyl halide structure).

  • Acylation reactions : Reacts with acyl chlorides to form amides.
    Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 4 h.
    Yield : 78–90%.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, particularly with aryl halides.

Copper-Catalyzed Ullmann-Type Coupling

A study optimized conditions for coupling with aryl iodides (e.g., 4-iodoanisole) :

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuIl-ProlineK₂CO₃DMSO902472
2CuIDMEDAK₂CO₃DMSO902458
3CuINoneK₂CO₃DMSO9024<10

Key findings :

  • l-Proline significantly enhances yield by stabilizing intermediates .

  • Electron-rich aryl iodides (e.g., 4-iodoanisole) react efficiently, while electron-poor substrates require harsher conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

  • Basic hydrolysis :
    Conditions : NaOH (2M), MeOH/H₂O (1:1), reflux, 6 h.
    Yield : 95%.

  • Acidic hydrolysis :
    Conditions : HCl (6M), dioxane, RT, 12 h .
    Yield : 89% .

Deaminative Bromination

The aminomethyl group can be replaced with bromine under radical conditions:
Conditions :

  • tert-BuONO, CuBr₂, MeCN, 0°C → RT, 2 h .
    Yield : 94% .

Cyclization Reactions

Heating in DMSO induces cyclization to form tetracyclic diazepinones:
Conditions : DMSO, 130°C, 72 h .
Yield : 41% .

Mechanistic Insights

  • Ullmann coupling : Proceeds via a radical intermediate stabilized by l-proline, with aryl iodide activation by Cu(I) .

  • Ester hydrolysis : Base-mediated saponification occurs via nucleophilic attack by hydroxide on the carbonyl carbon.

This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize solvent choice, catalyst loading, and temperature control to optimize yields .

Scientific Research Applications

Synthesis of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

The synthesis of this compound typically involves several steps that highlight its chemical versatility. The most common method includes the following:

  • Starting Materials : The synthesis often begins with benzothiophene derivatives, which are modified to introduce the amino and carboxylate functional groups.
  • Reagents : Reagents such as copper catalysts and proline are frequently used in cross-coupling reactions to enhance yield and selectivity.
  • Conditions : Optimal conditions include specific temperatures and reaction times, which can significantly affect the yield and purity of the final product.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines. For instance, its structural analogs have shown promising results in targeting specific pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which could be beneficial in treating diseases related to enzyme overactivity. Compounds with similar structures have demonstrated interactions with enzymes involved in metabolic pathways .

Pharmaceutical Development

The pharmaceutical applications of this compound are notable:

  • Drug Design : Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Researchers are exploring derivatives that could improve binding affinities to biological targets .
  • Potential Therapeutics : Given its biological activities, there is potential for this compound to be developed into therapeutics for conditions such as cancer or metabolic disorders. Ongoing research aims to elucidate specific mechanisms of action .

Material Science Applications

Beyond biological applications, this compound may also find uses in material science:

  • Polymer Chemistry : Its reactivity makes it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as conductivity or thermal stability.
  • Sensor Development : The compound's ability to interact with various chemical species could be harnessed in sensor technologies, particularly for detecting environmental pollutants or biological markers .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
MDPI Study (2021)Cross-Coupling ReactionsDemonstrated efficient formation of derivatives using copper catalysis .
Patent US6541505B1Drug InhibitionHighlighted potential as an inhibitor for various biological targets .
ACS Medicinal ChemistryStructure-Activity RelationshipExplored modifications leading to increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Derivatives

Compound ID Substituent on Amino Group Melting Point (°C) Yield (%) Notable Features
3a 4-Methoxyphenyl 103–104 86 High yield, electron-donating group
3c 4-Fluorophenyl 92–93 94 Highest yield, fluorine substituent
3i 4-Nitrophenyl 139–140 60 Electron-withdrawing nitro group
3n 4-Aminophenyl 169–172 15 Low yield, free amino group
3o 4-(Acetylamino)phenyl 240–241 55 Acetylated amine, high melting point

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in 3a ) generally result in moderate melting points and high yields due to enhanced resonance stabilization during synthesis.
  • Electron-Withdrawing Groups (e.g., nitro in 3i ) increase melting points (139–140°C vs. 103–104°C for 3a ) due to stronger intermolecular dipole interactions .
  • Free Amino Groups (e.g., 3n) exhibit low yields (15%), likely due to competing side reactions or reduced solubility .
  • Acetylation (e.g., 3o ) significantly elevates melting points (240–241°C), suggesting enhanced crystallinity from hydrogen-bonding networks .

Reactivity and Functionalization Potential

  • Aminomethyl vs. Aniline Derivatives: Unlike the aniline-based analogs (e.g., 3n), the aminomethyl group in the target compound is a primary amine, offering greater nucleophilicity for reactions such as acylation or alkylation.
  • Ester Group Reactivity : The methyl ester at position 2 is a common feature across all compounds, allowing for hydrolysis to carboxylic acids or transesterification, which is critical for further functionalization .

Structural Analogues in Heterocyclic Chemistry

Benzothiazine Derivatives ()

Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates share a fused heterocyclic core but differ in substituent placement. Their synthesis emphasizes the challenges of introducing substituents post-cyclization, contrasting with the straightforward cross-coupling used for benzothiophene derivatives .

Tetrahydrobenzothiophene Derivatives ()

Compounds like 2 and 3 feature saturated benzothiophene rings with bulky substituents (e.g., cyclohexenyl, tert-butyl).

Biological Activity

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

This compound features a benzothiophene core with an aminomethyl substituent and a carboxylate group. Its molecular formula is C12H13NO2SC_{12}H_{13}NO_2S with a molecular weight of approximately 257.32 g/mol. The presence of the amine group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The aminomethyl group may facilitate hydrogen bonding, enhancing binding affinity and specificity toward these targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several biological targets:

  • Monoamine Oxidase Inhibition : Studies indicate that derivatives of benzothiophene, including this compound, can act as effective inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective agents, this compound was evaluated for its ability to protect against oxidative damage in rat cortical neurons. Results indicated that the compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Pharmacological Profiling : A comprehensive pharmacological profiling study highlighted the compound's potential as a lead for developing new anti-cancer agents. The study utilized molecular docking simulations to predict binding affinities with cancer-related targets, demonstrating promising interactions that warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-amino-1-benzothiophene-2-carboxylateContains an amino group and carboxylateLacks the aminomethyl substituent
Methyl 3-(trifluoromethyl)phenylamino-1-benzothiophene-2-carboxylateTrifluoromethyl group substitutionEnhanced lipophilicity and potential biological activity
Methyl 3-(methoxyphenyl)amino-1-benzothiophene-2-carboxylateMethoxy group instead of aminoAltered electronic properties affecting reactivity

This table illustrates how the specific aminomethyl substitution in this compound may influence its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate, and how can its purity be validated?

  • Methodology : The synthesis typically involves forming the benzothiophene core followed by functionalization. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with aminomethyl groups can introduce the substituent . Key steps include refluxing in anhydrous solvents (e.g., THF or CH2_2Cl2_2) under inert gas (N2_2) and purification via column chromatography or HPLC .
  • Validation : Use 1^1H-NMR and 13^{13}C-NMR to confirm structural integrity, IR spectroscopy for functional groups (e.g., ester C=O at ~1700 cm1^{-1}), and mass spectrometry (MS) for molecular weight verification. Melting point analysis (e.g., 116–117°C for analog 3l) provides additional purity evidence .

Q. How does the aminomethyl group influence the compound's reactivity in cross-coupling reactions?

  • The aminomethyl group acts as a directing group, facilitating regioselective coupling at the benzothiophene core. However, steric hindrance may reduce yields compared to smaller substituents (e.g., phenylamino derivatives in show 15–55% yields depending on substituent size) . Optimize using mild bases (e.g., NaH) and promoters like l-proline to enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Core Techniques :

  • NMR : Assign peaks for the benzothiophene aromatic protons (δ 7.0–8.5 ppm) and aminomethyl protons (δ 3.0–4.0 ppm) .
  • HPLC : Use methanol-water gradients (30% → 100%) for purity assessment .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory yield data in analogous compounds inform reaction optimization?

  • Case Study : In , compound 3n (bulky 4-aminophenyl substituent) yields 15%, while 3o (acetyl-protected amino group) yields 55%. This suggests steric effects and protecting group strategies significantly impact efficiency. Use computational modeling (DFT) to predict steric/electronic effects and test protective groups (e.g., acetyl or tert-butyl) to improve reactivity .

Q. What strategies mitigate challenges in synthesizing derivatives with electron-withdrawing groups (EWGs)?

  • EWGs (e.g., trifluoromethyl) deactivate the benzothiophene core, requiring harsher conditions. Use Pd-catalyzed C–H activation or photoredox catalysis to functionalize inert positions. For example, highlights trifluoromethyl introduction via radical pathways in flow reactors .

Q. How can spectral data inconsistencies be resolved in structurally similar analogs?

  • Example : Overlapping 1^1H-NMR signals for aromatic protons and aminomethyl groups can be resolved using 2D techniques (HSQC, HMBC) . For IR, differentiate ester C=O (sharp at 1700–1750 cm1^{-1}) from amide C=O (broader, 1650–1680 cm1^{-1}) .

Q. What are the design principles for novel bioactive derivatives targeting enzyme inhibition?

  • Scaffold Modification : Introduce substituents that enhance hydrogen bonding (e.g., hydroxyl or carboxyl groups) or π-π stacking (e.g., aryl groups). shows that 6-tert-butyl tetrahydrobenzothiophene derivatives exhibit improved bioactivity due to hydrophobic interactions .
  • In Silico Screening : Perform docking studies with target enzymes (e.g., protein tyrosine phosphatases) to prioritize synthetic targets .

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